molecular formula C13H19N3O3 B14779802 2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide

2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide

Cat. No.: B14779802
M. Wt: 265.31 g/mol
InChI Key: COPPYJRLZBMKHP-UHFFFAOYSA-N
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Description

(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide is a chiral compound with a specific stereochemistry at the 2-amino position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide typically involves multi-step organic synthesis. One common approach starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by a series of reactions to introduce the amino and butanamide functionalities. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. The choice of reagents and conditions is crucial to ensure the safety and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents for oxidation reactions. Solvents such as dimethylformamide and catalysts like palladium on carbon are often employed to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N,3-dimethyl-N-(4-nitrophenyl)butanamide
  • (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)pentanamide
  • (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)hexanamide

Uniqueness

(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide is unique due to its specific stereochemistry and the presence of both amino and nitro functional groups.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide

InChI

InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-4-6-11(7-5-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3

InChI Key

COPPYJRLZBMKHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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